Acetamide, N-(8-hydroxy-1-pyrenyl)-
Description
Overview of Pyrene-Containing Acetamide (B32628) Derivatives in Contemporary Chemistry
Pyrene (B120774) and its derivatives are renowned for their distinctive photophysical properties, including high fluorescence quantum yields, long fluorescence lifetimes, and the characteristic ability to form excited-state dimers known as excimers. researchgate.netrsc.org These properties are highly sensitive to the local environment, making pyrene-based compounds excellent probes for polarity, viscosity, and molecular proximity. rsc.orgnih.gov The introduction of an acetamide group to the pyrene scaffold further refines these properties, often enhancing solubility and providing a site for hydrogen bonding interactions, which can influence the molecule's photophysical response and its interactions with other molecules. rsc.org The acetamide linkage can also serve as a synthetically versatile handle for further functionalization, allowing for the construction of more complex molecular systems. worktribe.com
Academic Significance and Research Trajectories of N-(8-hydroxy-1-pyrenyl)acetamide
The academic significance of N-(8-hydroxy-1-pyrenyl)acetamide lies in the synergistic interplay between its constituent functional groups. The phenolic hydroxyl group is known to be sensitive to pH, exhibiting changes in its electronic properties upon protonation or deprotonation. researchgate.netmdpi.com This intrinsic pH sensitivity, coupled with the inherent fluorescence of the pyrene core, suggests that N-(8-hydroxy-1-pyrenyl)acetamide could function as a ratiometric fluorescent pH sensor. researchgate.netrsc.orgrsc.org The fluorescence emission of such a molecule is expected to exhibit distinct changes in response to varying pH levels, a highly sought-after characteristic for monitoring biological processes and chemical reactions. nih.govnih.gov
Research is also directed towards exploring its potential as a selective sensor for metal ions. The proximity of the hydroxyl and amide groups could create a specific binding pocket for certain metal cations, leading to a detectable change in the compound's fluorescence upon chelation. rsc.org Furthermore, the solvatochromic properties of pyrene derivatives, where the emission spectrum shifts depending on the polarity of the solvent, are well-documented. rsc.orgresearchgate.netmdpi.com This suggests that N-(8-hydroxy-1-pyrenyl)acetamide could be a valuable tool for probing the microenvironments of complex systems such as polymer matrices and biological membranes. rsc.org
A plausible synthetic route to N-(8-hydroxy-1-pyrenyl)acetamide could involve a multi-step process starting from pyrene. This would likely include nitration to introduce a nitro group, followed by acetylation. Subsequent reduction of the nitro group to an amine, and finally, a hydroxylation step would yield the target compound. google.comnih.gov Indirect methods for synthesizing substituted pyrenes have also been developed and could offer alternative pathways. rsc.orgrsc.org
Interdisciplinary Relevance in Materials Science and Chemical Biology Research
The unique photophysical characteristics of N-(8-hydroxy-1-pyrenyl)acetamide extend its relevance beyond traditional chemistry into the interdisciplinary fields of materials science and chemical biology.
In materials science , this compound holds promise for the development of advanced functional materials. Its fluorescent properties could be harnessed in the creation of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The ability to respond to environmental stimuli such as pH and polarity makes it an ideal candidate for incorporation into sensor arrays and smart materials. sciencemadness.org For instance, embedding N-(8-hydroxy-1-pyrenyl)acetamide into polymer films could lead to new materials for monitoring environmental conditions or for use in diagnostic applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91598-92-4 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(8-hydroxypyren-1-yl)acetamide |
InChI |
InChI=1S/C18H13NO2/c1-10(20)19-15-8-4-11-2-3-12-5-9-16(21)14-7-6-13(15)17(11)18(12)14/h2-9,21H,1H3,(H,19,20) |
InChI Key |
JVSYZGLUYQMVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pyrene Acetamide Systems
Established Synthetic Pathways for N-(8-hydroxy-1-pyrenyl)acetamide and Analogs
Pyrene (B120774) Ring Functionalization Strategies
Achieving the desired 1,8-disubstitution pattern on the pyrene scaffold is a significant chemical challenge. The reactivity of pyrene in electrophilic aromatic substitution is highest at the C1 position. Further substitution is influenced by the nature of the first substituent and reaction conditions.
Direct functionalization methods are often employed. For instance, transition metal-catalyzed C-H activation has emerged as a powerful tool for site-selective modification of the pyrene skeleton. medchemexpress.com These methods can introduce various functional groups that can later be converted to the required hydroxyl and amino moieties. medchemexpress.com
An indirect approach, known as the tetrahydropyrene (THPy) method, offers an alternative route to access specific substitution patterns. nih.gov This strategy involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene, which alters the electronic properties of the aromatic rings, directing electrophilic aromatic substitution to the 2 and 7 positions. nih.gov Subsequent re-aromatization using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields the substituted pyrene. nih.gov While this method is effective for 2,7-disubstitution, modifications of this strategy can be envisioned to access other isomers.
A plausible pathway to the 1-hydroxy-8-amino precursor involves the electrophilic nitration of 1-hydroxypyrene (B14473). The hydroxyl group is an activating ortho-, para-director. In the case of 1-hydroxypyrene, the positions ortho (2) and para (6 and 8) to the hydroxyl group are activated. Steric hindrance and electronic factors can influence the regioselectivity, with the 8-position being a potential site for nitration. Subsequent reduction of the nitro group, a standard procedure in organic synthesis, yields the desired 8-amino-1-hydroxypyrene.
Amide Bond Formation via Acylation Reactions
The final step in the synthesis is the formation of the amide bond. This is typically achieved through the acylation of the precursor, 8-amino-1-hydroxypyrene. This reaction involves treating the amino group with an acetylating agent.
Common acetylating agents include acetyl chloride and acetic anhydride. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. This process is generally high-yielding and straightforward. The hydroxyl group on the pyrene ring is less nucleophilic than the amino group and typically does not interfere under standard acylation conditions, although protection of the hydroxyl group may be considered in some cases to prevent side reactions. The use of a non-nucleophilic base is common to neutralize the acid byproduct (e.g., HCl) formed during the reaction.
The stability of the amide bond is notable, attributed to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, which imparts partial double-bond character to the C-N bond. chemicalbook.com
Synthesis of Key Precursors (e.g., Hydroxypyrene Intermediates)
The availability of 1-hydroxypyrene is crucial for the synthesis of the target molecule. Several established methods exist for its preparation from pyrene.
One common industrial method involves a Friedel-Crafts acylation of pyrene with acetyl chloride, catalyzed by aluminum trichloride, to form 1-acetylpyrene. This is followed by a Bayer-Villiger oxidation using an oxidant like sodium perborate (B1237305) to yield 1-acetoxypyrene. nih.govgoogle.com The final step is the saponification (hydrolysis) of the ester group with a base such as sodium hydroxide, followed by acidification, to produce 1-hydroxypyrene with high yield and purity. chemicalbook.comnih.govgoogle.com
Another patented method involves the nitrosation of pyrene using a reagent like sodium nitrite (B80452) in an acetic acid solution to form 1-nitrosopyrene. This intermediate is then converted to 1-hydroxypyrene through a photooxidation process. acs.org
The table below summarizes a representative synthesis of 1-hydroxypyrene via the acylation-oxidation-hydrolysis route.
| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield | Reference |
| 1 | Pyrene, Acetyl chloride | Aluminum trichloride | Dichloromethane | < 25 °C | 1-Acetylpyrene | High | nih.govgoogle.com |
| 2 | 1-Acetylpyrene | Sodium perborate | Dichloromethane | Reflux, 6 hours | 1-Acetoxypyrene | High | nih.gov |
| 3 | 1-Acetoxypyrene | Sodium hydroxide, Hydrochloric acid | Water | 50-60 °C, then 25-35 °C | 1-Hydroxypyrene | 95.4% | nih.govgoogle.com |
Advanced Synthetic Approaches and Sustainable Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This includes the use of catalytic methods and the design of one-pot or multicomponent reactions to reduce waste and improve atom economy.
Catalytic Methods for Acetamide (B32628) Synthesis
Catalysis offers a significant advantage in organic synthesis by enabling reactions with higher efficiency and selectivity under milder conditions. For the synthesis of N-(8-hydroxy-1-pyrenyl)acetamide and its analogs, several catalytic approaches can be envisioned.
Transition metal catalysis, particularly with palladium, has been successfully used for the one-pot synthesis of related structures like N-(4-hydroxyphenyl)acetamide (paracetamol). nih.gov A similar strategy, such as the reductive carbonylation of a corresponding dinitro- or nitro-hydroxypyrene precursor, could potentially be developed. nih.gov
Biocatalysis presents a green alternative to traditional chemical methods. Amide Bond Synthetases (ABSs) are enzymes that can catalyze the formation of amide bonds directly from a carboxylic acid and an amine, often with high enantioselectivity. nih.gov While not yet applied to this specific pyrene derivative, the development of bespoke enzymes for such transformations is an active area of research. nih.gov Furthermore, cytochrome P450 enzymes have been shown to hydroxylate pyrene and its derivatives, including the formation of 1,8-dihydroxypyrene from 1-hydroxypyrene, suggesting potential for biocatalytic functionalization of the pyrene core.
One-Pot and Multicomponent Reaction Strategies
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant benefits in terms of efficiency, time, and resource conservation. A hypothetical one-pot synthesis of N-(8-hydroxy-1-pyrenyl)acetamide could involve the sequential addition of reagents for nitration, reduction, and acylation to a reactor containing 1-hydroxypyrene.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. Designing an MCR for a complex target like N-(8-hydroxy-1-pyrenyl)acetamide is challenging but could involve, for example, the reaction of a pyrene-based component, an amine source, and an acetylating agent under catalytic conditions. For instance, organophosphorus catalysts have been used to drive three-component condensations of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines in a single operation, showcasing the potential of such advanced strategies.
Design Principles for Structural Modifications and Derivatization
The pyrene scaffold is a versatile fluorophore, but its native properties often require tuning for specific applications. The design of pyrene-acetamide derivatives involves strategic structural modifications to control their electronic, optical, and binding properties.
Introduction of Varied Substituents for Tunable Properties
The introduction of different functional groups at various positions on the pyrene ring or on the acetamide moiety can profoundly alter the molecule's behavior. The key is to understand the structure-property relationships that govern these changes.
The amide linker itself is a critical design element. Studies have shown that the orientation of the amide group relative to the pyrene core has a dramatic effect on the molecule's electrochemical properties. acs.org
When the amide is attached via its nitrogen atom (pyrene-NH-C=O), the pyrene HOMO energy level is raised, making the derivative a better electron donor . acs.org
Conversely, attachment via the carbonyl carbon (pyrene-C(=O)-NH) lowers both the HOMO and LUMO energies, enhancing the pyrene's ability to act as an electron acceptor . acs.org Interestingly, this significant shift in redox potential (up to 200 mV difference) occurs with only minimal changes in the UV-visible absorption and fluorescence spectra. acs.org
Beyond the amide linker, other substituents are introduced to fine-tune properties, particularly fluorescence. While the rigid, planar structure of pyrene leads to a high native fluorescence quantum yield, this can be further enhanced. acs.orgresearchgate.net
Alkyl Groups: The systematic addition of primary, secondary, or tertiary alkyl groups at the 1, 3, 6, and 8 positions of pyrene has been shown to enhance the fluorescence quantum yield. acs.org This effect is attributed to σ–π conjugation, where the sigma orbitals of the C-H or C-C bonds of the alkyl group interact with the π-system of the pyrene core. This provides a simple method to boost emission intensity while also improving solubility and preventing aggregation-caused quenching. acs.org
Fluorinated Chains: Attaching fluorinated side chains can influence the solid-state packing of pyrene derivatives. rsc.org This control over intermolecular arrangement is crucial for modulating solid-state emission, allowing for the design of materials that exhibit either monomer or excimer fluorescence. This is particularly relevant for creating mechanochromic luminescent materials, where mechanical force disrupts the molecular packing and changes the emission color. rsc.org
The following table summarizes the influence of different substituent types on the properties of pyrene systems.
| Substituent Type | Position(s) | Effect | Tunable Property | Reference(s) |
| Amide Linker | 1-position | Attachment via N (Py-NHCO-R) makes pyrene more electron-donating. | Electrochemical Potential | acs.org |
| Amide Linker | 1-position | Attachment via C (Py-CONH-R) makes pyrene more electron-accepting. | Electrochemical Potential | acs.org |
| Alkyl Groups | 1, 3, 6, 8 | Increases fluorescence quantum yield via σ–π conjugation. | Fluorescence Intensity | acs.org |
| Fluorinated Chains | Side Chains | Directs intermolecular packing, influencing monomer vs. excimer emission. | Solid-State Luminescence | rsc.org |
| π-Acceptors | Side Chains | Creates probes with large Stokes shifts and red-shifted emission. | Emission Wavelength | researchgate.net |
Rational Design of Pyrene-Acetamide Derivatives for Specific Applications
The rational design of pyrene-acetamide derivatives involves combining the signaling properties of the pyrene fluorophore with recognition elements that interact with a specific target. This "receptor-spacer-fluorophore" approach is the foundation for creating highly selective and sensitive molecular probes and other functional materials. rsc.orgjournalcra.com
Fluorescent Probes for Ion and Molecule Detection: A primary application of rationally designed pyrene derivatives is in the creation of fluorescent sensors. The design principle is to link the pyrene unit to a chelating or binding group that has a specific affinity for a target analyte (e.g., a metal ion). journalcra.comnih.gov
Design Strategy: A receptor site (e.g., a group with excellent coordination capabilities) is introduced into the molecule. journalcra.com Upon binding of the target analyte to the receptor, a conformational or electronic change is induced in the molecule, which alters the fluorescence properties of the pyrene unit. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or shift in the emission wavelength. rsc.org
Example Application: A pyrene-based probe was designed for the selective detection of Cu²⁺ ions. The probe incorporated a specific coordination group that, upon binding to copper, led to a linear increase in fluorescence intensity, allowing for quantitative detection. journalcra.com Similarly, a series of pyrene-based probes were synthesized to detect Sb(III), where intramolecular hydrogen bonds and steric effects were systematically varied to optimize the probe's response and achieve a low detection limit. nih.gov
Functional Materials (e.g., Covalent Organic Frameworks): Rational design also extends to the creation of advanced materials. By using pyrene derivatives as building blocks, materials with unique photophysical properties can be constructed.
Design Strategy: The key challenge in using pyrene in solid-state materials is preventing the formation of excimers, where pyrene molecules stack together, leading to broad, red-shifted emission and quenched fluorescence efficiency. nih.gov Rational design aims to create a rigid, porous structure where pyrene units are held in isolation from one another.
Example Application: A three-dimensional covalent organic framework (3D-Py-COF) was synthesized using pyrene-based precursors. nih.gov The specific geometry of the building blocks was chosen to create a framework with a defined topology that prevents pyrene-pyrene stacking. The resulting material maintained the strong monomer fluorescence of isolated pyrene units and, due to its porous nature, could be used for the highly sensitive fluorescent detection of explosives. nih.gov
The table below outlines the design principles for creating pyrene derivatives for these specific applications.
| Application | Design Principle | Key Structural Feature | Desired Outcome | Reference(s) |
| Fluorescent Ion Probes | Combine a pyrene fluorophore with a selective binding site. | Introduction of a chelating/coordination group specific to the target ion. | Analyte binding causes a measurable change in fluorescence (intensity or wavelength). | journalcra.comnih.gov |
| Functional Materials (COFs) | Prevent intermolecular excimer formation in the solid state. | Use of geometrically defined linkers to create a rigid, porous framework that isolates pyrene units. | Material retains high-efficiency monomer fluorescence, enabling applications like sensing. | nih.govnih.gov |
Spectroscopic Characterization and Elucidation of Molecular Structure
Advanced Spectroscopic Techniques for Structural Confirmation
A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural elucidation of N-(8-hydroxy-1-pyrenyl)acetamide. These methods provide detailed information about the electronic and vibrational states of the molecule, as well as its exact mass and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.
In the ¹H NMR spectrum of a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, the amine proton (N-H) appears as a broad signal at δ 9.15 ppm, while the aromatic protons resonate in the multiplet region of δ 7.30 ppm. nih.gov For acetamide (B32628) itself, the methyl protons typically show a singlet around δ 2.0 ppm. chemicalbook.com In the case of N-(8-hydroxy-1-pyrenyl)acetamide, the ¹H NMR spectrum is expected to be complex due to the extensive aromatic system of the pyrene (B120774) core. The protons on the pyrene ring would likely appear as a series of multiplets in the downfield region (typically δ 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns being highly dependent on their position relative to the hydroxyl and acetamide substituents. The hydroxyl proton (-OH) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The N-H proton of the acetamide group would also give a characteristic signal, and the methyl protons of the acetyl group would appear as a singlet in the upfield region.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For acetamide, the carbonyl carbon (C=O) resonates at approximately 180.16 ppm, and the methyl carbon is found at around 24.03 ppm. bmrb.io For N-(8-hydroxy-1-pyrenyl)acetamide, the pyrene carbons would exhibit a series of signals in the aromatic region (typically δ 120-140 ppm). The carbons directly attached to the hydroxyl and acetamide groups, as well as the carbonyl carbon of the acetamide moiety, would have distinct chemical shifts that are diagnostic of the substitution pattern. Conformational analysis can be aided by variable temperature NMR studies and the use of 2D NMR techniques such as COSY, HSQC, and HMBC, which help to establish the connectivity between protons and carbons.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Acetamide, N-(8-hydroxy-1-pyrenyl)-
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrene Aromatic Protons | 7.5 - 9.0 (multiplets) | 120 - 140 |
| Hydroxyl Proton (-OH) | Variable (broad singlet) | - |
| Amide Proton (-NH) | Variable (broad singlet) | - |
| Acetyl Protons (-CH₃) | ~2.0 (singlet) | ~24 |
| Carbonyl Carbon (C=O) | - | ~170 |
Note: These are general expected ranges and the actual values may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule and studying intermolecular interactions like hydrogen bonding.
The FT-IR spectrum of an acetamide derivative will typically show characteristic absorption bands. For instance, the N-H stretching vibration usually appears in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1550-1640 cm⁻¹. In a related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, the C=O amide stretching vibration is observed at 1671 cm⁻¹, and the N-H stretching vibration is at 3375 cm⁻¹. nih.gov For N-(8-hydroxy-1-pyrenyl)acetamide, the O-H stretching vibration of the hydroxyl group is expected as a broad band in the region of 3200-3600 cm⁻¹, the broadening being indicative of hydrogen bonding. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the pyrene ring would appear in the 1400-1600 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in the IR spectrum, non-polar bonds like C-C of the aromatic ring often produce strong signals in the Raman spectrum. The analysis of both FT-IR and FT-Raman spectra can therefore provide a more complete picture of the vibrational modes of the molecule and the nature of intermolecular hydrogen bonding.
Table 2: Expected Characteristic Vibrational Frequencies for Acetamide, N-(8-hydroxy-1-pyrenyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad, Medium-Strong (IR) |
| N-H (amide) | Stretching | 3300 - 3500 | Medium (IR) |
| C-H (aromatic) | Stretching | > 3000 | Medium-Weak (IR) |
| C=O (amide I) | Stretching | 1630 - 1680 | Strong (IR) |
| N-H (amide II) | Bending | 1550 - 1640 | Medium (IR) |
| C=C (aromatic) | Stretching | 1400 - 1600 | Medium-Strong (IR, Raman) |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like N-(8-hydroxy-1-pyrenyl)acetamide. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. For a related compound, N-(4-hydroxyphenethyl)acetamide, the molecular ion was observed as [M+H]⁺ at m/z 180. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule and its fragments. This is critical for confirming the identity of a newly synthesized compound.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For acetamide derivatives, common fragmentation pathways include the loss of the acetyl group, cleavage of the amide bond, and fragmentation of the aromatic core. nih.gov For N-(8-hydroxy-1-pyrenyl)acetamide, characteristic fragments would be expected from the loss of the acetamide side chain, as well as cleavages within the pyrene ring system.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic techniques provide valuable information about the molecular structure in solution, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction Studies of N-(8-hydroxy-1-pyrenyl)acetamide and its Analogs
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H···O interactions, hydrogen bonding)
The crystal packing of N-(8-hydroxy-1-pyrenyl)acetamide would be significantly influenced by various intermolecular interactions. The planar and electron-rich pyrene core is highly susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. These interactions are a dominant feature in the crystal structures of many pyrene derivatives. researchgate.net
Furthermore, the presence of the hydroxyl and acetamide groups facilitates the formation of strong hydrogen bonds . The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These hydrogen bonds, along with weaker C-H···O interactions , would play a crucial role in organizing the molecules into a three-dimensional supramolecular architecture. The analysis of these interactions is essential for understanding the solid-state properties of the compound.
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry, particularly through methods like Density Functional Theory, serves as a powerful tool for predicting and understanding the electronic structure, reactivity, and spectroscopic properties of molecules. However, for Acetamide, N-(8-hydroxy-1-pyrenyl)-, specific computational data is not available in published literature.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as total energies, ionization energies, and electron affinity, which are crucial for understanding chemical reactivity. Studies on similar aromatic compounds, such as 8-hydroxyquinoline (B1678124) derivatives and various pyrene derivatives, have successfully employed DFT to elucidate their electronic behavior. rsc.orgresearchgate.netnih.gov For instance, DFT calculations on 8-hydroxyquinoline and its derivatives have been used to study their bonding mechanisms on metal surfaces. rsc.org In the case of monochlorinated pyrenes, DFT has helped in understanding their structure, electronic properties, and chemical reactivity. researchgate.net However, no such specific calculations have been reported for Acetamide, N-(8-hydroxy-1-pyrenyl)-.
Geometry Optimization and Interaction Energy Studies
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides insights into the molecule's stable three-dimensional structure. Interaction energy studies, often performed in conjunction with geometry optimization, are used to understand the forces between molecules or between different parts of the same molecule. While these studies are common for many acetamide and pyrene derivatives, specific data for Acetamide, N-(8-hydroxy-1-pyrenyl)- is absent from the scientific literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and is crucial for understanding a molecule's photophysical properties, such as its absorption and emission spectra. Analysis of the HOMO and LUMO distributions provides insights into the electrophilic and nucleophilic sites within a molecule. Numerous studies on pyrene-based fluorescent probes utilize HOMO-LUMO analysis to explain their sensing mechanisms and photophysical characteristics. researchgate.netnih.gov For example, the HOMO and LUMO distributions of pyrene itself are well-characterized, with both orbitals localized on the same carbon atoms. nih.gov However, a specific HOMO-LUMO analysis for Acetamide, N-(8-hydroxy-1-pyrenyl)- has not been documented.
Photophysical Phenomena and Fluorescence Mechanisms of N 8 Hydroxy 1 Pyrenyl Acetamide
Fundamental Photophysical Properties and Electronic Transitions
The photophysical character of N-(8-hydroxy-1-pyrenyl)acetamide is defined by its interaction with light, encompassing absorption of photons, the subsequent excited states, and the radiative and non-radiative decay pathways.
Electronic Absorption Characteristics (UV-Vis Spectroscopy)
The electronic absorption spectrum of N-(8-hydroxy-1-pyrenyl)acetamide, typically measured using UV-Vis spectroscopy, is characterized by distinct absorption bands corresponding to π-π* transitions within the pyrene (B120774) core. The substitution pattern, with the electron-donating hydroxyl group and the acetamide (B32628) group, influences the precise energies of these transitions. In general, pyrene and its derivatives exhibit strong absorption in the ultraviolet region. The absorption spectra of pyrene derivatives are known to be influenced by the solvent polarity, although this effect is often more pronounced in the fluorescence emission spectra. For instance, studies on similar pyrene systems have shown characteristic absorption bands in the range of 297–391 nm. osti.gov The lower energy absorption bands can sometimes be attributed to intramolecular charge transfer (ICT) transitions. osti.gov
Fluorescence Emission Profiles, Quantum Yields, and Lifetimes
N-(8-hydroxy-1-pyrenyl)acetamide is a fluorescent molecule, meaning it emits light after being electronically excited. The fluorescence emission spectrum provides insights into the energy of the excited state and the microenvironment of the molecule. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are crucial parameters for characterizing its emissive properties.
For pyrene derivatives, both the emission wavelength and intensity are often sensitive to the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, a red-shift (a shift to longer wavelengths) in the emission is often observed. The fluorescence quantum yields and lifetimes of pyrene derivatives can vary significantly depending on the substituents and the solvent environment. For example, some pyrene derivatives exhibit high quantum yields, in some cases exceeding 74%. washington.edu
Table 1: Illustrative Photophysical Data for Pyrene Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| Pyrene | Cyclohexane | 334 | 373, 384, 394 | 0.65 | 417 |
| 1-Pyrenecarboxaldehyde | Dioxane | 398 | 420, 440 | 0.001 | - |
| N-(1-Pyrenyl)maleimide Adduct | Various | - | 376, 396, 416 | - | - |
Note: This table provides representative data for related pyrene compounds to illustrate the range of photophysical properties and is not specific to N-(8-hydroxy-1-pyrenyl)acetamide due to a lack of available data in the searched literature.
Excited-State Processes: Monomer and Excimer Emission
A hallmark of pyrene and its derivatives is the ability to form excimers. An excimer is an excited-state dimer that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. This process is concentration-dependent. At low concentrations, the fluorescence spectrum is dominated by the structured emission from the excited monomer, typically appearing in the 370-400 nm range. researchgate.net As the concentration increases, a broad, structureless emission band appears at longer wavelengths, usually around 470-500 nm, which is characteristic of excimer emission. researchgate.netnih.gov The ratio of the excimer to monomer fluorescence intensity (IE/IM) can be used to probe the proximity of pyrene units.
Mechanisms of Fluorescence Transduction in Responsive Systems
The fluorescence of N-(8-hydroxy-1-pyrenyl)acetamide can be modulated by external stimuli, making it a potential component for fluorescent sensors. The underlying mechanisms for this responsiveness often involve photoinduced electron transfer or intramolecular charge transfer.
Photoinduced Electron Transfer (PET)
Photoinduced electron transfer (PET) is a process where, upon photoexcitation, an electron is transferred from a donor moiety to an acceptor moiety within the same molecule or between different molecules. In the context of fluorescent sensors, a "fluorophore-spacer-receptor" design is often employed. In the "off" state, the fluorescence of the fluorophore (in this case, the pyrene unit) is quenched by PET from a nearby electron-donating group (the receptor). Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" the fluorescence. The efficiency of PET is governed by the distance between the donor and acceptor and the driving force of the electron transfer reaction. Efficient PET from a donor to an excited pyrene can lead to the formation of a pyrene radical anion and a donor radical cation. nih.govacs.org
Intramolecular Charge Transfer (ICT)
Intramolecular charge transfer (ICT) occurs in molecules that possess both an electron-donating group and an electron-accepting group linked by a π-conjugated system. Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor, creating a highly polar excited state. This ICT state is often characterized by a large Stokes shift (the difference between the absorption and emission maxima) and a strong dependence of the emission wavelength on solvent polarity. researchgate.net In polar solvents, the ICT state is stabilized, leading to a red-shifted emission. The presence of both a hydroxyl (donor) and an acetamide group on the pyrene core of N-(8-hydroxy-1-pyrenyl)acetamide suggests the potential for ICT to play a significant role in its photophysical behavior. The nature and orientation of the amide linkage can significantly influence the electrochemical and optical properties, affecting the HOMO and LUMO energy levels of the pyrene chromophore. nih.gov The binding of analytes can perturb the ICT process, leading to a change in the fluorescence signal, which is a common mechanism for fluorescent chemosensors. nih.gov
Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process wherein an excited donor fluorophore transfers its energy to a proximal ground-state acceptor molecule. This phenomenon is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. In the context of N-(8-hydroxy-1-pyrenyl)acetamide, the pyrene moiety can serve as an efficient FRET donor.
Studies on similar pyrene-labeled systems have demonstrated their utility in FRET-based assays. For instance, pyrene has been successfully paired with acceptors like perylene (B46583) to probe nucleic acid hybridization. nih.govresearchgate.net The efficiency of energy transfer in such systems is a sensitive ruler for measuring intermolecular distances on the angstrom scale. While direct FRET studies involving N-(8-hydroxy-1-pyrenyl)acetamide as a donor are not extensively documented in the reviewed literature, its characteristic fluorescence and spectral properties make it a promising candidate for such applications. The efficiency of FRET is governed by the Förster equation, which relates the transfer efficiency (E) to the distance between the donor and acceptor (r) and the Förster radius (R₀), the distance at which FRET is 50% efficient.
Table 1: Illustrative FRET Parameters for a Pyrene-Perylene Pair This table presents typical data for a pyrene-perylene FRET pair as a representative example, not specific experimental data for N-(8-hydroxy-1-pyrenyl)acetamide.
| Parameter | Value |
| Donor | Pyrene derivative |
| Acceptor | Perylene derivative |
| Förster Radius (R₀) | ~40-60 Å |
| Spectral Overlap (J(λ)) | Dependent on specific donor/acceptor |
| FRET Efficiency (E) | Distance-dependent |
Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule from a donor group to an acceptor group in the electronically excited state. For N-(8-hydroxy-1-pyrenyl)acetamide, the presence of the hydroxyl (-OH) group as a proton donor and the nitrogen atom of the acetamide group as a potential proton acceptor sets the stage for ESIPT.
Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen in the acetamide group can increase, facilitating the transfer of the proton. This process leads to the formation of a transient tautomeric species with distinct electronic and, consequently, fluorescence properties. The ESIPT phenomenon often results in a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. While ESIPT is a well-documented phenomenon in various hydroxy-substituted aromatic compounds nih.gov, specific studies detailing the ESIPT dynamics in N-(8-hydroxy-1-pyrenyl)acetamide are limited. However, research on analogous 1-hydroxypyrene (B14473) derivatives suggests that ESIPT can be a prominent de-excitation pathway.
Aggregation-Induced Emission (AIE) Enhancement Effects
Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect. The pyrene moiety is known to exhibit AIE characteristics under certain conditions.
In dilute solutions, pyrene derivatives can exhibit monomer emission. However, at higher concentrations or in poor solvents, they can form aggregates, such as excimers (excited-state dimers), which often leads to a red-shifted and quenched emission. In the case of AIE-active pyrene derivatives, the restriction of intramolecular rotations and vibrations within the aggregates blocks non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. While specific AIE studies on N-(8-hydroxy-1-pyrenyl)acetamide were not found, the inherent properties of the pyrene core suggest a potential for AIE behavior, which could be tuned by modifying the molecular structure to promote specific packing arrangements in the aggregated state.
Influence of Solvent Polarity and Microenvironment on Photophysical Behavior
The photophysical properties of N-(8-hydroxy-1-pyrenyl)acetamide, like many fluorescent probes, are highly sensitive to the polarity and nature of its immediate surroundings. This sensitivity, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules.
In the case of pyrene and its derivatives, the fluorescence spectrum, particularly the relative intensities of the vibronic bands, is a well-established indicator of solvent polarity. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the pyrene monomer fluorescence spectrum is often used to probe the polarity of the microenvironment. In polar solvents, the I₁/I₃ ratio tends to be higher, while in nonpolar environments, it is lower. This is attributed to the solvent-induced changes in the symmetry of the pyrene molecule in the excited state.
For N-(8-hydroxy-1-pyrenyl)acetamide, changes in solvent polarity can also influence the likelihood of ESIPT and the stability of the resulting tautomer, further modulating the emission spectrum. The presence of specific interactions, such as hydrogen bonding with the solvent, can also play a crucial role in determining the fluorescence quantum yield and lifetime. For instance, a related compound, N-(8-nitro-1-pyrenyl)acetamide, exhibits interesting photophysical properties that are influenced by its electronic structure, which is in turn affected by the surrounding medium. ontosight.ai
Table 2: Illustrative Solvent Effects on the Fluorescence of a Pyrene Derivative This table provides a generalized representation of how solvent polarity can affect the fluorescence of a pyrene derivative and is not based on direct measurements of N-(8-hydroxy-1-pyrenyl)acetamide.
| Solvent | Polarity Index | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 0.2 | ~373, 384, 394 | High |
| Toluene | 2.4 | ~375, 386, 396 | Moderate |
| Dichloromethane | 3.1 | ~377, 388, 398 | Moderate |
| Acetone | 5.1 | ~380, 391, 401 | Low |
| Acetonitrile | 5.8 | ~382, 393, 403 | Low |
| Water | 10.2 | ~384, 395, 405 | Very Low |
Molecular Recognition and Supramolecular Interactions in Pyrene Acetamide Chemosensors
Principles of Molecular Recognition in N-(8-hydroxy-1-pyrenyl)acetamide Probes
The field of supramolecular chemistry leverages non-covalent interactions to design synthetic receptors capable of recognizing and binding specific guest molecules or ions. Acetamide (B32628), N-(8-hydroxy-1-pyrenyl)-, and its derivatives are exemplary fluorescent chemosensors that operate on the principle of molecular recognition. These probes are designed with a signaling unit (the pyrene (B120774) fluorophore) and a binding site (the hydroxy and acetamide groups). The pyrene moiety is known for its distinctive photophysical properties, including a long fluorescence lifetime and the ability to form excited-state dimers called excimers, which emit at longer wavelengths than the monomer.
The fundamental mechanism of recognition involves the interaction between the analyte (guest) and the binding site of the N-(8-hydroxy-1-pyrenyl)acetamide probe (host). This interaction perturbs the electronic properties of the pyrene fluorophore, leading to a detectable change in its fluorescence signal. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing). These optical responses are often triggered by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation/disruption of excimers. The specificity and sensitivity of the probe are determined by the precise structural and electronic complementarity between its binding cavity and the target analyte.
Analyte Binding Specificity and Host-Guest Interactions
The binding specificity of N-(8-hydroxy-1-pyrenyl)acetamide probes is dictated by the nature of the binding site, which is composed of the hydroxyl (-OH) and amide (-NH-C=O) functionalities. These groups provide specific coordination sites for cations and hydrogen-bonding opportunities for anions, enabling selective recognition from a mixture of competing species.
Cation Recognition and Chelation Mechanisms (e.g., Zn²⁺, Hg²⁺, Cu²⁺, Al³⁺)
Pyrene-based chemosensors are widely developed for the detection of various metal cations. The N-(8-hydroxy-1-pyrenyl)acetamide structure is well-suited for cation binding, with the hydroxyl oxygen and the amide oxygen or nitrogen acting as a chelating unit.
Zinc (Zn²⁺): Probes based on a hydroxy pyrene-hydrazone derivative have demonstrated a highly selective "turn-on" fluorescence response to Zn²⁺. scilit.com The chelation of Zn²⁺ by the sensor can inhibit the PET process or enhance ICT, leading to a significant increase in fluorescence intensity. For instance, 8-hydroxyquinoline (B1678124) derivatives serve as effective fluorescent chemosensors for Zn²⁺, forming a 1:1 complex that results in a distinct emission band. nih.gov
Mercury (Hg²⁺): Mercury is a common target for pyrene-based sensors. nih.gov The interaction with Hg²⁺ can occur through various mechanisms. Some sensors exhibit a "turn-on" response, where the binding of Hg²⁺ forms a complex that enhances fluorescence, sometimes shifting the emission to longer wavelengths. nih.govmdpi.com In other cases, particularly with probes featuring sulfur-containing moieties, Hg²⁺ binding can quench fluorescence ("turn-off" response). mdpi.com The binding often disrupts the internal charge transfer or excimer formation, leading to a measurable optical signal. nih.govmdpi.com
Copper (Cu²⁺): Copper (II) ions are known fluorescence quenchers due to their paramagnetic nature, which promotes non-radiative decay pathways like photoinduced electron transfer (PET). researchgate.net The interaction of a pyrene-based sensor with Cu²⁺ typically leads to fluorescence quenching, forming the basis of "off-on" sensing systems where the subsequent addition of an analyte like cyanide can displace the copper and restore fluorescence. researchgate.net
Aluminium (Al³⁺): While specific studies on Al³⁺ detection by N-(8-hydroxy-1-pyrenyl)acetamide are less common, the hard Lewis acid nature of Al³⁺ suggests it would readily coordinate with the hard oxygen donor atoms of the hydroxyl and amide groups. This chelation would be expected to cause a significant chelation-enhanced fluorescence (CHEF) effect, similar to that observed with other trivalent cations.
Anion Sensing Mechanisms (e.g., F⁻, CN⁻)
The detection of anions by neutral receptors like N-(8-hydroxy-1-pyrenyl)acetamide typically relies on hydrogen bonding interactions or displacement assays.
Fluoride (B91410) (F⁻): The fluoride anion is a strong hydrogen bond acceptor. The amide N-H proton in the pyrene-acetamide structure can act as a hydrogen bond donor. The binding of F⁻ can deprotonate the hydroxyl group or interact with the amide N-H, causing a colorimetric change or a modification in the fluorescence spectrum.
Cyanide (CN⁻): Cyanide is often detected using a displacement approach. researchgate.net A sensor-Cu²⁺ complex is initially formed, which is non-fluorescent due to quenching by the copper ion. researchgate.net Cyanide has a very high affinity for Cu²⁺, forming stable [Cu(CN)x]ⁿ⁻ species. researchgate.net When cyanide is introduced to the quenched sensor-Cu²⁺ solution, it strips the Cu²⁺ from the sensor, thereby restoring the fluorescence of the pyrene unit in a highly selective "off-on" mechanism. researchgate.net The detection limit for cyanide using such a system has been reported to be as low as 1.2 x 10⁻⁶ M. researchgate.net
Role of Amide and Hydroxyl Groups in Binding
The amide and hydroxyl groups are the cornerstones of the binding capabilities of N-(8-hydroxy-1-pyrenyl)acetamide.
Hydroxyl Group (-OH): The phenolic hydroxyl group is a versatile binding site. Its oxygen atom is a hard donor, making it suitable for chelating hard Lewis acids like Zn²⁺ and Al³⁺. Furthermore, the proton of the hydroxyl group is acidic and can be involved in hydrogen bonding with basic anions or can be deprotonated by highly basic anions like fluoride, leading to a significant change in the electronic structure and, consequently, the optical properties of the pyrene fluorophore.
Amide Group (-NH-C=O): The amide group offers multiple points of interaction. nih.gov The carbonyl oxygen is a Lewis basic site that can coordinate with cations. The N-H proton is a hydrogen bond donor, crucial for the recognition of anions like fluoride and cyanide. nih.gov The planarity of the amide bond, due to resonance, helps to pre-organize the binding site, reducing the entropic penalty of binding and enhancing selectivity. This dual nature allows the amide group to participate effectively in both cation chelation and anion recognition through hydrogen bonding. nih.gov
Stoichiometry and Binding Affinity Studies
Determining the binding stoichiometry and affinity is critical for understanding the host-guest interaction and for the quantitative application of a chemosensor.
Stoichiometry: The Job's plot method is a common technique used to determine the binding ratio between the host (sensor) and the guest (analyte). By monitoring the change in an optical property (like absorbance or fluorescence intensity) while varying the mole fraction of the host and guest, the stoichiometry can be identified. For many pyrene-based sensors interacting with cations like Zn²⁺ and Hg²⁺, a 1:1 binding stoichiometry is frequently observed. nih.gov
Binding Affinity: The binding constant (Kₐ) or dissociation constant (Kₑ) quantifies the strength of the interaction. These are typically calculated by fitting the titration data (fluorescence or absorbance intensity vs. analyte concentration) to a suitable binding isotherm model. For example, a pyrene-thiourea conjugate designed for Hg²⁺ detection was found to have a binding constant (Kₐ) of 1.34 × 10⁴ M⁻¹. mdpi.com The detection limit (LOD), which is the smallest concentration of analyte that can be reliably detected, is another important parameter. For a pyrene-based cyanide sensor, the LOD was calculated to be 1.2 µM, while a sensor for Hg²⁺ reported an LOD of 36 nM. nih.govresearchgate.net
| Analyte | Sensor Type | Binding Stoichiometry (Host:Guest) | Binding Constant (Kₐ) | Detection Limit (LOD) | Source |
|---|---|---|---|---|---|
| Hg²⁺ | Pyrene-thiourea conjugate | 1:1 | 1.34 × 10⁴ M⁻¹ | 0.74 µM | mdpi.com |
| Hg²⁺ | Pyrene-based chemosensor CS | 1:1 | Not Specified | 36 nM | nih.gov |
| CN⁻ | Pyrene-Cu(II) complex | Not Specified | Not Specified | 1.2 µM | researchgate.net |
| Zn²⁺ | 8-Hydroxyquinoline derivative | 1:1 | Not Specified | Not Specified | nih.gov |
Supramolecular Self-Assembly and Ordered Structures
Supramolecular self-assembly describes the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. Pyrene derivatives are particularly adept at self-assembly due to strong π–π stacking interactions between the planar aromatic rings.
In the case of N-(8-hydroxy-1-pyrenyl)acetamide, self-assembly can be driven by a combination of π–π stacking of the pyrene cores and intermolecular hydrogen bonding between the amide and hydroxyl groups of adjacent molecules. researchgate.net The N-acetylation of molecules can facilitate a "head-to-tail" self-assembly motif, where the acetylated N-terminus of one molecule forms hydrogen bonds with the C-terminus of another, leading to the formation of extended fibrous structures. researchgate.net
Depending on the specific isomer and environmental conditions (like solvent and pH), these interactions can lead to the formation of diverse nanostructures, including sheets, tubes, and worm-like morphologies. nih.gov For instance, phosphodiester-linked trimers containing 1,8-disubstituted pyrene have been shown to form worm-like nanostructures with a membrane thickness of about 2 nm. nih.gov This self-assembly behavior is crucial as the formation of these ordered aggregates can significantly alter the photophysical properties of the pyrene units, often leading to the appearance of a broad, red-shifted excimer emission, which can be used as a sensing signal itself.
Intermolecular Interactions Driving Dimerization and Aggregate Formation
The self-assembly of Acetamide, N-(8-hydroxy-1-pyrenyl)- into dimers and larger aggregates is primarily governed by a combination of π-π stacking and hydrogen bonding. These non-covalent forces are crucial in dictating the photophysical properties of the system, often leading to distinct changes in fluorescence that can be harnessed for sensing applications.
The extensive π-system of the pyrene core is prone to π-π stacking interactions . In these interactions, the electron-rich faces of the pyrene rings arrange themselves in close proximity, typically in a face-to-face or offset-stacked manner. This stacking is a key driver for aggregation. nih.gov In isolation, pyrene derivatives typically exhibit a characteristic monomer emission with well-defined vibronic features in their fluorescence spectra. However, upon aggregation, the close association of pyrene moieties allows for the formation of an excited-state dimer, known as an excimer, which results in a new, broad, and significantly red-shifted emission band at the expense of the monomer fluorescence. Computational studies on pyrene homodimers show that dispersion forces are the most significant stabilizing component of these interactions. chemrxiv.org
Complementing the π-π stacking are the highly directional hydrogen bonds enabled by the acetamide and hydroxyl functional groups. The acetamide group provides both a hydrogen bond donor (the N-H proton) and an acceptor (the carbonyl oxygen, C=O). Similarly, the hydroxyl group (-OH) can act as both a donor and an acceptor. These groups can form robust intermolecular hydrogen-bonding networks, linking molecules together. Research has shown that hydrogen bonding can work cooperatively with π-π stacking; the formation of hydrogen bonds can deplete electron density from the π-system, which in turn enhances the strength of the stacking interactions. rsc.org In crystal structures of other acetamide-containing molecules, N—H⋯O hydrogen bonds have been observed to form chains, which are then linked by other interactions like C—H⋯π into three-dimensional networks. nih.gov
Therefore, the dimerization and aggregation of Acetamide, N-(8-hydroxy-1-pyrenyl)- is a synergistic process. Hydrogen bonds can create a pre-organized arrangement of the molecules, which facilitates the close packing required for effective π-π stacking and subsequent excimer formation upon photoexcitation. This interplay is a cornerstone of designing ratiometric fluorescent chemosensors, where the ratio of monomer to excimer emission can be modulated by an external stimulus or analyte. rsc.org
Metal-Directed Self-Assembly and Complexation
The structure of Acetamide, N-(8-hydroxy-1-pyrenyl)- is well-suited for acting as a chelating ligand in metal-directed self-assembly. The 8-hydroxy and 1-acetamide groups are positioned in a way that allows them to cooperatively bind to a single metal ion, forming a stable chelate ring. The oxygen atom of the hydroxyl group and the oxygen or nitrogen atom of the acetamide group can both act as Lewis basic donor sites for coordination with a metal center.
This coordination ability is a common feature in related compounds and is frequently exploited for sensing applications. For instance, studies on other ligands containing acetamide and hydroxyl functionalities have demonstrated their effectiveness in forming stable complexes with a variety of transition metal ions. researchgate.net The binding event is often transduced into a measurable optical signal. For example, the coordination of a paramagnetic metal ion like Cu²⁺ or Fe³⁺ can lead to fluorescence quenching through energy or electron transfer processes. Conversely, binding to a diamagnetic ion like Zn²⁺ or Cd²⁺ can sometimes enhance fluorescence by promoting rigidity in the molecular structure and reducing non-radiative decay pathways, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net
The self-assembly process can involve the formation of simple 1:1 or 2:1 ligand-to-metal complexes, or it can lead to more elaborate supramolecular structures like coordination polymers or discrete metallacages, depending on the coordination geometry of the metal ion and the stoichiometry of the components. The pyrene units can further stabilize these assemblies through intermolecular π-π stacking.
The table below summarizes findings from studies on analogous acetamide-containing ligands, illustrating their common modes of metal coordination.
| Ligand System | Metal Ion(s) | Observed Coordination Sites | Ref. |
| N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II) | Coordinated through quinoline (B57606) nitrogen and hydroxyl oxygen. | researchgate.net |
| N-(4-hydroxyphenyl) acetamide (Paracetamol) | Fe(III) | Coordinated through hydroxyl oxygen and amino nitrogen. | |
| Pyrazole-acetamide Ligands | Cd(II), Cu(II), Fe(III) | Coordinated through pyrazole (B372694) nitrogen and acetamide oxygen. | nih.gov |
| Macrocyclic Complex with Acetamide | Ni(I) | Coordinated through the nitrogen atom of the iminol form of acetamide. | snu.ac.kr |
These examples strongly suggest that Acetamide, N-(8-hydroxy-1-pyrenyl)- would effectively chelate metal ions via its hydroxyl oxygen and acetamide group, making it a prime candidate for the development of metal-ion selective chemosensors.
Formation of Supramolecular Gels
Supramolecular gels are soft materials wherein low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form a three-dimensional network that immobilizes the liquid phase. nih.gov The ability of Acetamide, N-(8-hydroxy-1-pyrenyl)- to participate in both hydrogen bonding and π-π stacking makes it an excellent candidate for an LMWG.
The formation of a supramolecular gel typically relies on anisotropic, or one-dimensional (1D), growth of self-assembled structures. In the case of this pyrene-acetamide derivative, a plausible mechanism involves the molecules first assembling into fibrous structures. This process is driven by the highly directional and specific nature of hydrogen bonding between the hydroxyl and acetamide groups, which links the molecules end-to-end to form one-dimensional chains. These primary chains are then further stabilized and thickened by π-π stacking interactions between the pyrene cores of adjacent molecules. nih.gov
As these supramolecular fibers grow and elongate, they can become physically entangled, forming a sample-spanning network. This network traps the solvent molecules within its interstitial spaces, leading to a dramatic increase in viscosity and the formation of a stable, solid-like gel. nih.gov The process is often thermally reversible; heating the gel can provide enough energy to disrupt the non-covalent interactions, breaking down the network and returning the system to a solution state (sol). Upon cooling, the self-assembly process can re-initiate, reforming the gel.
Detailed studies on other LMWGs, such as urea (B33335) derivatives, have shown that gelation is a concentration-dependent process that begins with the formation of nuclei, which then grow into larger fibers. nih.gov The final morphology and mechanical properties of the gel are highly dependent on the balance of the intermolecular forces at play. For Acetamide, N-(8-hydroxy-1-pyrenyl)-, the combination of strong, directional hydrogen bonds with extensive π-π stacking provides a powerful toolkit for the bottom-up construction of such functional soft materials.
Advanced Applications in Chemical and Materials Science
Fluorescent Chemosensors for Selective Analyte Detection
The design of fluorescent chemosensors is a significant area of research, with applications spanning environmental monitoring, industrial process control, and biological research. rsc.org Pyrene (B120774) derivatives are particularly well-suited for this purpose due to their high fluorescence quantum yield, long fluorescence lifetime, and the characteristic formation of excimers—excited-state dimers that exhibit a distinct, red-shifted emission compared to the monomer. rsc.orgresearchgate.net This dual-emission property allows for ratiometric sensing, a technique that enhances accuracy and reliability by comparing the intensity of two different emission bands. rsc.org The acetamide (B32628) group, often part of a larger chelating structure attached to the pyrene core, plays a crucial role in selectively binding to target analytes, triggering a detectable change in the pyrene's fluorescence.
The contamination of ecosystems with heavy and transition metal ions is a significant environmental and health concern. rsc.orgmdpi.com This has driven the development of highly selective and sensitive fluorescent probes for their detection. Pyrene-acetamide derivatives have emerged as a prominent class of chemosensors for a variety of metal ions.
Researchers have successfully designed pyrene-based probes that exhibit high selectivity for specific metal ions, even in the presence of other competing ions. For instance, a pyrene derivative incorporating a picolinohydrazide (B126095) moiety was developed for the selective "turn-on" detection of Copper(II) (Cu²⁺) in a mixed aqueous medium. nih.gov This sensor showed a significant fluorescence enhancement specifically with Cu²⁺, while other metal ions like Ag⁺, Fe³⁺, and Zn²⁺ caused only minor changes. nih.gov Similarly, other pyrene-based sensors have been synthesized for the selective detection of Iron(III) (Fe³⁺), Silver (Ag⁺), and Lead (Pb²⁺). rsc.orgnih.govchemrxiv.org The selectivity arises from the specific coordination chemistry between the chelating groups on the pyrene derivative and the target metal ion. A "turn-off" sensor for Cu²⁺ and Fe²⁺ ions, based on a pyrene-pyrazolone Schiff base ligand, demonstrated exceptional sensitivity and selectivity against a panel of other metal ions. mdpi.com
The mechanism of detection often involves the metal ion binding to the receptor unit, which in turn influences the photophysical properties of the pyrene fluorophore. This can occur through several processes, including:
Photoinduced Electron Transfer (PET): In the absence of the metal ion, the fluorescence of the pyrene is quenched by an electron transfer from the receptor. Upon binding the metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov
Excimer Formation/Disruption: Metal ion binding can induce the formation of a pyrene excimer by bringing two pyrene units into close proximity, resulting in a new, red-shifted emission band. rsc.orgmdpi.com
Fluorescence Quenching: Paramagnetic metal ions like Cu²⁺ can quench fluorescence upon binding. mdpi.commdpi.com
Table 1: Pyrene-Based Fluorescent Probes for Metal Ion Detection
| Probe Type | Target Ion | Sensing Mechanism | Medium | Reference |
|---|---|---|---|---|
| Pyrene derivative with picolinohydrazide | Cu²⁺ | Turn-on fluorescence | CH₃OH:H₂O | nih.gov |
| Pyrene-appended Schiff base | Cu²⁺ | Excimer formation | Ethanol:Water | mdpi.com |
| 2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD) | Fe³⁺ | Fluorescence quenching | DMSO:Water | nih.gov |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu²⁺, Fe²⁺ | Turn-off fluorescence | DMSO/HEPES | mdpi.com |
| Pyrene-dipeptide derivative | Ag⁺ | Excimer formation | Water | rsc.org |
Beyond metal cations, pyrene-acetamide derivatives have also been engineered to detect anions, which play crucial roles in biological and environmental systems. The design strategy for anion sensors often involves incorporating hydrogen-bond donor groups or Lewis acidic sites that can selectively interact with the target anion.
A notable example is a pyrene-appended Schiff base that was used for the sequential detection of Cu²⁺ and then cyanide (CN⁻). mdpi.com After the addition of Cu²⁺ induced excimer formation and a change in fluorescence, the subsequent addition of CN⁻ reversed this process, demonstrating a fluorescence "Off-On-Off" response. mdpi.com This works because the cyanide anion has a strong affinity for the copper ion, stripping it from the probe and restoring the initial state. mdpi.com Another approach to anion sensing utilizes the differential quenching of pyrene's monomer and excimer emissions, which has been shown to be effective for detecting electron-deficient molecules, a principle applicable to certain anionic species. nih.gov
A key requirement for environmental and analytical sensors is the ability to perform quantitative analysis with low detection limits, enabling the measurement of trace amounts of pollutants. mdpi.com Fluorescent chemosensors based on pyrene derivatives have demonstrated impressive performance in this regard.
The sensitivity of these probes allows for the detection of metal ions at nanomolar (nM) and micromolar (µM) concentrations. For example, a pyrene-appended Schiff base probe exhibited a calculated limit of detection (LOD) of 219 nM for Cu²⁺. mdpi.com Another sensor, a pyrene-pyrazolone ligand, achieved LODs of 0.42 µM for Cu²⁺ and 0.51 µM for Fe²⁺ in water samples. mdpi.com For Fe³⁺ detection, a sensor based on 2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD) reported an even lower LOD of 1.81 µM, a value below the acceptable limit for Fe³⁺ in drinking water set by the U.S. Environmental Protection Agency. nih.gov These low detection limits underscore the practical utility of these sensors for monitoring water quality and other environmental samples. mdpi.commdpi.com The quantitative analysis is typically performed by creating a calibration curve that plots the change in fluorescence intensity against the concentration of the analyte.
Table 2: Detection Limits of Pyrene-Based Fluorescent Sensors
| Sensor | Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Pyrene-appended Schiff base L | Cu²⁺ | 219 nM | mdpi.com |
| Pyrene-appended Schiff base L | CN⁻ | 580 nM | mdpi.com |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu²⁺ | 0.42 µM | mdpi.com |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Fe²⁺ | 0.51 µM | mdpi.com |
| 2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD) | Fe³⁺ | 1.81 µM | nih.gov |
Biological Imaging and Probing Biological Systems
Fluorescence microscopy is an indispensable tool in modern biology for visualizing cellular structures and processes with high specificity. ontosight.ai Pyrene-acetamide derivatives are increasingly being used to create fluorescent probes for bioimaging, owing to their excellent photophysical properties, cell permeability, and the ability to be functionalized for specific targeting. rsc.orgresearchgate.net
A critical prerequisite for any probe used in living cells is biocompatibility; it must not be toxic to the cells or significantly perturb their normal functions. nih.gov Pyrene derivatives have been successfully designed to meet this requirement. researchgate.net For example, studies have shown that certain pyrene-based probes exhibit low cytotoxicity and can be used for imaging in living cells like HeLa cells and fibroblast L929 cells. mdpi.commdpi.comnih.gov
The design of biocompatible probes often involves conjugating the pyrene fluorophore to molecules that are well-tolerated by cells or can even target specific organelles. researchgate.netnih.gov For instance, pyrene has been conjugated with peptides and lactose (B1674315) to improve cellular uptake and targeting. nih.gov The interaction of newly synthesized pyrene derivatives with bovine serum albumin (BSA), a major plasma protein, has been studied to understand their behavior and stability in biological systems. nih.gov Such studies are crucial for developing probes that can function effectively within the complex intracellular environment. nih.gov
The high sensitivity and selectivity of pyrene-acetamide based chemosensors have been successfully translated into intracellular imaging applications. These probes allow for the visualization and detection of specific analytes within the complex milieu of a living cell.
For example, a pyrene-based sensor for Cu²⁺ was used to detect this ion inside living cells through fluorescence microscopy. nih.gov The cells treated with the probe and Cu²⁺ showed a clear fluorescence signal, demonstrating the probe's ability to cross the cell membrane and respond to the intracellular target. nih.gov Similarly, a probe designed for the sequential detection of Cu²⁺ and CN⁻ was successfully applied to image the presence of these ions inside HeLa cells. mdpi.com Pyrene-based probes have also been used to image and stain the membranes of B16F10 melanoma cells and have been applied in imaging living HeLa cells for the detection of Cu²⁺ and Fe²⁺. mdpi.comnih.govresearchgate.net These applications highlight the power of pyrene-acetamide derivatives as tools to probe the intricate chemical environment of living systems. mdpi.comnih.gov
Advanced Materials and Optoelectronic Device Fabrication
The electronic and photophysical properties of pyrene derivatives are highly attractive for the development of innovative semiconductor materials, making them promising building blocks in organic electronics. uky.edu
Acetamide, N-(8-hydroxy-1-pyrenyl)- can be integrated into organic optoelectronic materials due to its combination of properties. The pyrene core serves as an excellent chromophore and a charge-transporting moiety. uky.edu The planar structure of pyrene facilitates strong π-π stacking interactions, which are crucial for charge carrier mobility in organic thin films.
The hydroxyl and acetamide functional groups can be used to tune the material's solid-state packing, solubility, and energy levels. For instance, hydrogen bonding introduced by these groups can influence molecular arrangement, which in turn affects the electronic coupling between adjacent molecules and, consequently, the performance of the resulting device. researchgate.net These modifications are critical for optimizing materials for specific optoelectronic applications. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives are widely investigated as blue-emitting materials in OLEDs due to their high fluorescence quantum efficiency and chemical stability. nih.gov However, the strong π-π stacking of planar pyrene can lead to the formation of excimers, causing a red-shift in emission away from the desired pure blue. nih.gov The functional groups on Acetamide, N-(8-hydroxy-1-pyrenyl)- can be strategically used to introduce steric hindrance, disrupting the co-facial π-stacking and preserving the blue monomer emission.
Furthermore, for a material to be effective in an OLED, it must have well-controlled energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport from adjacent layers. uky.edunoctiluca.eu The electron-donating hydroxyl group and the electron-withdrawing acetamide group can modulate these frontier orbital energies, allowing for the fine-tuning of the material's electronic properties to match other components in the OLED stack. uky.edu
Organic Solar Cells (OSCs): In OSCs, pyrene-based materials can be used to enhance light absorption in the visible spectrum. uky.edu To achieve high power conversion efficiencies, a "bulk heterojunction" morphology is often created between donor and acceptor materials. The strong associative properties of pyrene via π-stacking can be harnessed to influence this morphology, which is critical for efficient exciton (B1674681) dissociation and charge collection. uky.edu The hydroxyl and acetamide groups could further direct the self-assembly process through hydrogen bonding, potentially leading to more optimal nanostructures for photovoltaic performance.
| Device | Key Role of Pyrene Moiety | Influence of Functional Groups (-OH, -NHCOCH3) |
| OLEDs | Blue luminophore, charge transport. nih.gov | Tune HOMO/LUMO levels, control solid-state packing to prevent excimer formation, enhance stability. uky.edunih.gov |
| OSCs | Light absorption (sensitizer), electron/hole transport, morphology control via π-stacking. uky.edu | Modify energy levels, improve solubility for processing, direct self-assembly through hydrogen bonding. |
The functionalization of carbon nanotubes (CNTs) is essential to overcome their poor solubility and to integrate them into functional materials and devices. researchgate.net Acetamide, N-(8-hydroxy-1-pyrenyl)- is an ideal candidate for the non-covalent functionalization of CNTs.
The large, flat aromatic surface of the pyrene core can adsorb strongly onto the graphitic surface of CNTs via π-π stacking interactions. researchgate.netbeilstein-journals.org This non-covalent approach is particularly attractive because it disperses the nanotubes in a solvent without disrupting their desirable intrinsic electronic properties. researchgate.net The acetamide and hydroxyl "tails" of the molecule would then protrude from the CNT surface, imparting new functionality. This can improve the dispersion of CNTs in specific solvents and polymer matrices, enhancing the mechanical and electrical properties of the resulting nanocomposites. researchgate.netmdpi.com
Catalysis and Reaction Monitoring
The molecular structure of Acetamide, N-(8-hydroxy-1-pyrenyl)- contains both nitrogen and oxygen atoms, which can act as donor sites to coordinate with metal centers, making it a potential bidentate ligand. The hydroxyl oxygen and the amide nitrogen or oxygen could form a stable chelate ring with a metal ion. Such [O, N] bidentate ligands are common in coordination chemistry and catalysis. researchgate.net
The pyrene backbone is not merely a passive scaffold. Its extended π-system can influence the electronic properties of the metal center it is coordinated to, thereby modulating its catalytic activity and selectivity. Furthermore, the fluorescent nature of the pyrene unit offers a powerful method for monitoring catalytic processes. Changes in the fluorescence signal (intensity, wavelength, or lifetime) upon ligand binding to a metal, or during a catalytic turnover, could provide real-time insights into the reaction mechanism and kinetics. This dual role as both a controlling ligand and a fluorescent reporter makes such compounds valuable in the development of new catalytic systems.
Future Perspectives and Emerging Research Directions for Acetamide, N 8 Hydroxy 1 Pyrenyl
Development of Multifunctional Pyrene-Acetamide Probes
The development of multifunctional probes, capable of detecting multiple analytes or performing several tasks simultaneously, represents a significant leap forward in chemical sensing. Acetamide (B32628), N-(8-hydroxy-1-pyrenyl)- offers a versatile scaffold for the design of such sophisticated molecular tools. The pyrene (B120774) moiety is renowned for its sensitivity to the local environment, exhibiting changes in its fluorescence emission in response to polarity, viscosity, and the presence of specific quenchers.
Future research is anticipated to focus on chemically modifying the acetamide and hydroxyl groups to introduce specific recognition sites for a variety of targets. For instance, the incorporation of ionophores could lead to probes capable of selectively binding and signaling the presence of environmentally and biologically important metal ions like Cu²⁺, Pb²⁺, and Hg²⁺. rsc.orgresearchgate.netnih.govresearchgate.net The dual-emission properties of pyrene, characterized by its monomer and excimer fluorescence, could be harnessed to create ratiometric sensors, which offer built-in self-calibration and enhanced accuracy. nih.gov
A key area of development will be the creation of probes that can report on multiple cellular events. By combining recognition motifs for different biological molecules, a single probe based on N-(8-hydroxy-1-pyrenyl)acetamide could, for example, simultaneously monitor changes in pH and the concentration of a specific enzyme. This would provide a more holistic view of cellular processes in real-time.
Table 1: Potential Multifunctional Probes Based on N-(8-hydroxy-1-pyrenyl)acetamide Derivatives
| Derivative Functionalization | Target Analytes | Potential Application |
| Crown Ether Conjugate | Alkali Metal Ions (e.g., K⁺) | Monitoring ion channel activity in neurons |
| Dipeptide Conjugate | Specific Proteases | Imaging enzymatic activity in cancer cells |
| Boronic Acid Conjugate | Sugars and Glycans | Studying glycosylation in biological processes |
| Thiol-reactive group | Thiols (e.g., Glutathione) | Assessing oxidative stress in cells |
Integration with Advanced Technologies for Miniaturized Sensing Devices
The trend towards miniaturization in analytical chemistry has led to the development of "lab-on-a-chip" and other microfluidic devices that offer rapid, high-throughput analysis with minimal sample consumption. The strong fluorescence of Acetamide, N-(8-hydroxy-1-pyrenyl)- makes it an ideal candidate for integration into such systems. mdpi.com
Future research will likely involve the immobilization of N-(8-hydroxy-1-pyrenyl)acetamide and its functionalized derivatives onto the surfaces of microfluidic channels or beads. This would enable the creation of reusable sensor chips for the continuous monitoring of environmental pollutants or biomarkers in clinical samples. Smartphone-based detection systems, which utilize the phone's camera as a photodetector, could be paired with these microfluidic devices to create portable and cost-effective point-of-care diagnostic tools. mdpi.com
Furthermore, the integration of these fluorescent probes with nanomaterials, such as graphene oxide or gold nanoparticles, within microfluidic systems could lead to significant signal amplification and enhanced sensitivity. researchgate.net This could pave the way for the detection of analytes at extremely low concentrations, which is crucial for early disease diagnosis and environmental monitoring.
Theoretical Advancements in Predicting Molecular Behavior and Interactions
Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in the design and development of new molecules. In the context of Acetamide, N-(8-hydroxy-1-pyrenyl)-, theoretical advancements will play a crucial role in predicting its photophysical properties, molecular interactions, and reactivity.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra of the molecule and its derivatives. These theoretical insights can guide the rational design of new probes with tailored optical properties, such as specific excitation and emission wavelengths suitable for biological imaging.
Molecular dynamics (MD) simulations can provide a detailed understanding of how N-(8-hydroxy-1-pyrenyl)acetamide interacts with its target analytes and its local environment, such as within a protein binding site or a lipid membrane. This knowledge is invaluable for optimizing the selectivity and sensitivity of the probes. Furthermore, theoretical models can help in understanding the mechanism of fluorescence quenching or enhancement upon analyte binding, which is fundamental to the design of effective fluorescent sensors. nih.gov
Table 2: Theoretical Methods for Studying N-(8-hydroxy-1-pyrenyl)acetamide
| Theoretical Method | Information Gained | Impact on Research |
| Density Functional Theory (DFT) | Ground and excited state geometries, electronic structure, vibrational frequencies. | Rational design of derivatives with desired photophysical properties. |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties. | Prediction of fluorescence characteristics and response to analytes. |
| Molecular Dynamics (MD) | Binding modes, interaction energies, conformational changes. | Understanding probe-analyte interactions and optimizing selectivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of the active site in a biological environment. | Elucidating sensing mechanisms in complex biological systems. |
Exploration of Novel Applications in Nanoscience and Biotechnology
The unique properties of Acetamide, N-(8-hydroxy-1-pyrenyl)- open up exciting possibilities for its application in the burgeoning fields of nanoscience and biotechnology. Its fluorescent nature makes it an excellent candidate for use in bioimaging, allowing for the visualization of cellular structures and processes with high resolution. ontosight.ai
In nanoscience, this compound could be used to functionalize nanoparticles, creating hybrid materials with combined optical and material properties. nih.govnih.gov For example, coating gold nanoparticles with N-(8-hydroxy-1-pyrenyl)acetamide could lead to the development of targeted drug delivery systems that can be tracked within the body via fluorescence imaging. nih.gov The pyrene moiety's ability to intercalate into DNA could also be exploited for the development of novel gene delivery vectors or probes for nucleic acid sensing.
In biotechnology, the bioconjugation of N-(8-hydroxy-1-pyrenyl)acetamide to proteins, peptides, or other biomolecules can provide a powerful tool for studying their structure, function, and interactions. The change in the fluorescence of the pyrene label upon conformational changes or binding events can be used to monitor these processes in real-time. This has significant implications for drug discovery and the fundamental understanding of biological systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(8-hydroxy-1-pyrenyl)acetamide, and what purity challenges arise during synthesis?
- Methodology :
- Step 1 : Start with pyrene derivatives functionalized at the 1-position. Introduce the hydroxy group via electrophilic substitution (e.g., using nitration followed by reduction and diazotization) .
- Step 2 : Couple the hydroxylated pyrene with acetamide via nucleophilic acyl substitution. Use activating agents like DCC (dicyclohexylcarbodiimide) to enhance reaction efficiency.
- Purity Challenges :
- Byproduct formation : Monitor for unreacted pyrene intermediates using HPLC (High-Performance Liquid Chromatography) with UV detection (λmax ~255 nm, as seen in similar acetamides) .
- Solvent residues : Employ vacuum drying and lyophilization to minimize solvent traces.
Q. Which spectroscopic techniques are critical for structural confirmation of N-(8-hydroxy-1-pyrenyl)acetamide, and how should data be interpreted?
- Techniques :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). The hydroxy group (8-position) may appear as a broad singlet (~5-6 ppm), while the acetamide carbonyl resonates at ~165-170 ppm in 13C NMR .
- UV-Vis Spectroscopy : Expect absorption maxima in the 250-280 nm range due to pyrene’s aromatic system and conjugated acetamide .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass ~295.12 g/mol for C18H13NO2) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the photophysical properties or binding interactions of N-(8-hydroxy-1-pyrenyl)acetamide in biological systems?
- Approach :
- Density Functional Theory (DFT) : Calculate electronic transitions (e.g., HOMO-LUMO gaps) to correlate with observed UV-Vis spectra .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or DNA). Parameterize the hydroxy and acetamide groups for hydrogen bonding .
- Validation : Compare computational predictions with experimental fluorescence quenching assays or X-ray crystallography (if available).
Q. What strategies resolve contradictions in reported bioactivity data for acetamide derivatives, such as conflicting cytotoxicity or genotoxicity results?
- Analysis Framework :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, exposure times). For example, cytotoxicity assays (e.g., MTT) may yield variable results depending on cell permeability and metabolic activity .
- Isomer Identification : Check for positional isomers (e.g., 1- vs. 3-hydroxy substitution) that might alter toxicity profiles, as seen in structurally similar compounds .
- Reactive Oxygen Species (ROS) Measurement : Use fluorometric assays (e.g., DCFH-DA) to assess oxidative stress contributions to toxicity .
Safety and Handling Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
